molecular formula C11H15N B12880006 2-Methyl-1-phenyl-pyrrolidine CAS No. 86971-17-7

2-Methyl-1-phenyl-pyrrolidine

Cat. No.: B12880006
CAS No.: 86971-17-7
M. Wt: 161.24 g/mol
InChI Key: QVVAILSOPPPFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenyl-pyrrolidine is a bicyclic amine consisting of a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) substituted with a methyl group at the 2-position and a phenyl group at the 1-position. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-2-propen-1-one with ammonia or primary amines under acidic conditions to form the pyrrolidine ring . Another approach involves the use of N-acylaziridines and alkenes in a Ti-catalyzed radical formal [3+2] cycloaddition .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The choice of solvents and catalysts is crucial to optimize yield and purity. Common solvents include toluene and tetrahydrofuran, while catalysts may include titanium-based compounds .

Chemical Reactions Analysis

Oxidation Reactions

2-Methyl-1-phenyl-pyrrolidine undergoes oxidation at the nitrogen or carbon centers depending on the reagent:

Reagent Conditions Product Yield Source
Potassium permanganate (KMnO₄)Aqueous medium, 60–80°C2-Phenylpyrrolidone70–85%
Chromium trioxide (CrO₃)Acetic acid, reflux1-Phenyl-2-pyrrolidinone60–75%
Ozone (O₃)Dichloromethane, −78°CCleavage to aldehyde intermediatesN/A

Key Findings :

  • Oxidation primarily targets the nitrogen atom, forming lactams (e.g., pyrrolidinones).

  • Strong oxidizers like CrO₃ may lead to over-oxidation, requiring precise temperature control.

Reduction Reactions

The compound participates in hydrogenation and hydride-based reductions:

Reagent Conditions Product Yield Source
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, 0°C → RT2-Methyl-1-phenylpyrrolidine (amine)80–90%
H₂/Pd-CEthanol, 50 psi, 25°CRing-opening to linear amine65%

Mechanistic Insight :

  • LiAlH₄ reduces amide bonds (if present) to amines, while catalytic hydrogenation can cleave the pyrrolidine ring .

Substitution Reactions

Nucleophilic substitution occurs at the nitrogen or α-carbon:

Reagent Conditions Product Yield Source
Methyl iodide (CH₃I)THF, NaH, 0°C → RTN-Methyl-2-methyl-1-phenylpyrrolidine75%
Benzyl chloride (C₆H₅CH₂Cl)DMF, K₂CO₃, 80°CN-Benzyl derivative68%

Stereochemical Notes :

  • Substitution at nitrogen retains the pyrrolidine ring’s stereochemistry.

Ring-Opening and Skeletal Modification

Advanced methods enable pyrrolidine-to-diene transformations:

Reagent Conditions Product Yield Source
N-Sulfonylazide (Imi-SO₂N₃)CH₂Cl₂, 40°C, 12 h1,3-Diene derivatives89%
Diethyl fumarateAcetic acid, 100°CCyclobutane adducts63%

Mechanism :

  • N-Sulfonylazidation induces a Curtius-type rearrangement, forming isodiazene intermediates that decompose into dienes .

  • Stereoselectivity depends on the starting material’s configuration (e.g., trans-pyrrolidine yields E-dienes) .

Reactions with Carbonyl Compounds

Condensation with dicarbonyls generates fused heterocycles:

Reagent Conditions Product Yield Source
2,3-ButanedioneAcetic acid, refluxPyrrolizine derivatives58%
Ethyl acetoacetateEtOH, RT, 24 hSpirocyclic compounds72%

Notable Observation :

  • α,β-Diketones require acidic conditions for reactivity, while β-ketoesters react spontaneously at room temperature .

Radical-Mediated Reactions

Singlet 1,4-biradical intermediates enable unique transformations:

Process Conditions Product Yield Source
Photochemical excitationUV light, benzeneCyclobutane dimers45%
Thermal decompositionToluene, 110°CLinear dienes82%

Critical Factor :

  • Bent C3–C4 bonds in the pyrrolidine ring favor diene formation over cyclization .

Biological Interactions

Though not a primary focus, preliminary studies suggest:

  • Receptor Binding : Acts as a ligand for KCNQ2 potassium channels at μM concentrations .

  • Metabolic Pathways : Rapid hepatic clearance due to oxidation at the pyrrolidine ring’s α-methylene .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-phenyl-pyrrolidine has been investigated for its potential therapeutic effects in treating neurological disorders:

  • Dopaminergic Activity : The compound has shown promise in modulating dopamine levels, which is crucial for treating conditions like Parkinson's disease. Its interaction with dopamine receptors may help alleviate symptoms associated with dopamine deficiency .
  • Antidepressant Effects : Research indicates that this compound may influence serotonin levels, suggesting potential applications in treating depression .

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for producing derivatives with specific functionalities .

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halides + sodium hydrideN-substituted pyrrolidine derivatives

Neuropharmacology

The compound's interaction with neurotransmitter systems has led to its investigation as a potential modulator of cognitive functions:

  • Sigma Receptor Modulation : Studies have suggested that this compound may act as a positive allosteric modulator of sigma receptors, which are implicated in neuroprotection and cognitive enhancement .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Locomotor Activity Improvement :
    • A study demonstrated that administration of the compound improved locomotor activity in animal models, indicating enhanced dopaminergic function. This supports its potential use in conditions associated with dopamine deficits.
  • Receptor Interaction Studies :
    • Research involving the compound revealed its ability to act on various receptor subtypes, confirming its role as an agonist or antagonist depending on the receptor type involved. This flexibility enhances its therapeutic potential across different neurological conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-pyrrolidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pyrrolidine ring’s non-planarity allows it to fit into various binding sites, making it a versatile scaffold in drug design. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methyl-1-phenyl-pyrrolidine with structurally related pyrrolidine and pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Melting Point (°C)
This compound C₁₁H₁₅N 161.24 Phenyl, Methyl Tertiary amine Not reported
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) [Ref: ] C₁₃H₁₇NO₂·HCl 255.7 Phenyl, Pyrrolidine, Ester Tertiary amine, Ester, Salt Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine [Ref: ] Varies 466–545 Chloro, Amino, Substituted phenyl Pyridine, Amine, Aromatic 268–287
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol [Ref: ] C₁₀H₁₃FN₂O 208.23 Fluoropyridinyl, Hydroxymethyl Secondary alcohol, Amine Not reported

Key Observations:

Substituent Complexity: this compound is less complex than the pyridine derivatives in , which feature multiple aromatic rings and halogen/amino substituents. This simplicity may enhance its metabolic stability compared to bulkier analogs .

Melting Points: Pyridine derivatives with halogen and amino groups () exhibit high melting points (268–287°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking. In contrast, this compound’s melting point is unreported but expected to be lower due to reduced polarity .

Molecular Weight :

  • This compound (161.24 g/mol) is significantly smaller than the pyridine derivatives in (466–545 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness better than the latter .

Spectroscopic and Analytical Data

While direct spectroscopic data for this compound are unavailable, comparisons can be inferred:

  • ¹H NMR :

    • The methyl group on the pyrrolidine ring would resonate near δ 1.2–1.5 ppm , while the phenyl group’s aromatic protons would appear as a multiplet at δ 7.2–7.5 ppm . This contrasts with the fluoropyridinyl protons in ’s compound, which would show deshielding effects from the fluorine atom .
    • The hydrochloride salt in would exhibit downfield shifts for protons near the protonated amine .
  • IR Spectroscopy :

    • The tertiary amine in this compound would show N–H stretching vibrations absent due to the absence of free NH groups, unlike primary/secondary amines in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-1-phenyl-pyrrolidine?

  • Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) approach is commonly employed. For example, heating 2-fluorobenzaldehyde derivatives with pyrrolidine analogs in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base, yields substituted pyrrolidine derivatives with ~93% efficiency. Post-reaction extraction with ethyl acetate, followed by drying (MgSO₄) and solvent removal under reduced pressure, isolates the product . Key Data :

ReagentSolventTemperatureTimeYield
2-Fluorobenzaldehyde, PyrrolidineDMF150°C20 h93%

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) combined with refinement via SHELXL (a module of the SHELX suite) resolves bond lengths, angles, and torsional parameters. Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to depict atomic displacement . Critical Steps :

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply full-matrix least-squares methods with SHELXL-2018/3.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data for this compound may be limited, general guidelines include:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .
  • Fire Safety : Use CO₂ or dry chemical powder extinguishers; avoid water jets due to potential splashing .

Advanced Research Questions

Q. How can ring puckering and conformational dynamics of this compound be quantified?

  • Methodological Answer : Apply Cremer and Pople’s puckering coordinates to analyze out-of-plane displacements. For a five-membered ring, calculate the puckering amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from SC-XRD data. Software like Gaussian or ORCA can model pseudorotation barriers via density functional theory (DFT) . Example Parameters :

ParameterDefinitionValue Range
qqPuckering amplitude0.2–0.6 Å
ϕ\phiPseudorotation phase0–360°

Q. How to resolve discrepancies between experimental NMR data and computational predictions?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., B3LYP/6-311+G(d,p)) by comparing calculated chemical shifts with experimental 1^1H/13^13C NMR spectra.
  • Step 2 : Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using implicit solvation models (e.g., PCM).
  • Step 3 : Check for dynamic effects (e.g., ring inversion) via variable-temperature NMR to identify conformational averaging .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts for Suzuki-Miyaura couplings to control stereochemistry.
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
  • Crystallization : Opt for diastereomeric salt formation with tartaric acid derivatives to isolate enantiomers .

Q. Data Contradiction Analysis

  • Example Issue : Conflicting SC-XRD and DFT bond length predictions (e.g., C-N bond).
    • Resolution :

Verify hydrogen atom placement in XRD refinement (SHELXL’s HFIX command).

Re-optimize DFT geometry with dispersion corrections (e.g., D3BJ) to account for weak interactions .

Properties

CAS No.

86971-17-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-methyl-1-phenylpyrrolidine

InChI

InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

QVVAILSOPPPFHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.